2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid
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Overview
Description
2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H11FO3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-fluorophenoxycyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-fluorophenol with cyclopropyl bromide in the presence of a base to form 2-fluorophenoxycyclopropane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-2-fluorophenoxy)acetic acid
- N-cyclopropyl-2-(3-fluorophenoxy)acetamide
Uniqueness
2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid is unique due to its specific structural features, such as the presence of a cyclopropyl group and a fluorine atom. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
2-[1-(2-fluorophenoxy)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H11FO3/c12-8-3-1-2-4-9(8)15-11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
InChI Key |
IFXRPSZGGUAXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)OC2=CC=CC=C2F |
Origin of Product |
United States |
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